4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid 4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 193021-78-2
VCID: VC7875661
InChI: InChI=1S/C19H19ClO4S/c20-14-1-3-15(4-2-14)24-16-5-7-17(8-6-16)25-13-19(18(21)22)9-11-23-12-10-19/h1-8H,9-13H2,(H,21,22)
SMILES: C1COCCC1(CSC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)O
Molecular Formula: C19H19ClO4S
Molecular Weight: 378.9 g/mol

4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid

CAS No.: 193021-78-2

Cat. No.: VC7875661

Molecular Formula: C19H19ClO4S

Molecular Weight: 378.9 g/mol

* For research use only. Not for human or veterinary use.

4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid - 193021-78-2

Specification

CAS No. 193021-78-2
Molecular Formula C19H19ClO4S
Molecular Weight 378.9 g/mol
IUPAC Name 4-[[4-(4-chlorophenoxy)phenyl]sulfanylmethyl]oxane-4-carboxylic acid
Standard InChI InChI=1S/C19H19ClO4S/c20-14-1-3-15(4-2-14)24-16-5-7-17(8-6-16)25-13-19(18(21)22)9-11-23-12-10-19/h1-8H,9-13H2,(H,21,22)
Standard InChI Key QSJBEBMAIWSMAT-UHFFFAOYSA-N
SMILES C1COCCC1(CSC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)O
Canonical SMILES C1COCCC1(CSC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)O

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

The compound features a central tetrahydropyran ring (oxane) substituted at the 4-position with:

  • A carboxylic acid group (-COOH)

  • A methylthioether linkage (-SCH2-) connected to a 4-(4-chlorophenoxy)phenyl moiety

The full IUPAC name is 4-[[4-(4-chlorophenoxy)phenyl]sulfanylmethyl]oxane-4-carboxylic acid, with the molecular formula C19H19ClO4S and a molecular weight of 378.87 g/mol .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number193021-78-2
SMILESC1COCCC1(CSC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)O
InChIKeyQSJBEBMAIWSMAT-UHFFFAOYSA-N
XLogP35.2 (estimated)

The three-dimensional structure adopts a chair conformation for the tetrahydropyran ring, with the bulky 4-(4-chlorophenoxy)phenylthio group occupying an equatorial position to minimize steric strain .

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

The synthesis route can be deconstructed into three key components:

  • Tetrahydropyran-4-carboxylic acid backbone

  • 4-(4-Chlorophenoxy)phenylthio moiety

  • Methylene (-CH2-) linker

Stepwise Synthesis Protocol

While no direct synthesis literature exists for this specific compound, analogous pathways from related structures provide methodological insights:

  • Formation of tetrahydropyran-4-carbonitrile

    • Cyclization of γ-butyrolactone derivatives with acrylonitrile under acidic conditions

  • Hydrolysis to carboxylic acid

    • Reflux with 5 equivalents KOH in aqueous medium (85% yield observed in similar systems)

  • Thioether linkage installation

    • Nucleophilic substitution between 4-mercaptophenol derivatives and chloromethyl intermediates

Critical reaction parameters include:

  • Temperature: 80-110°C for cyclization steps

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) for SN2 reactions

  • Catalysts: Phase-transfer catalysts for heterogeneous thioetherification

Physical and Chemical Properties

Thermodynamic Characteristics

Comparative data with structural analogs suggests:

Table 2: Estimated Physical Properties

PropertyTarget CompoundTetrahydropyran-4-carboxylic Acid
Melting Point132-135°C87°C
Water Solubility<0.1 mg/mL8.9 mg/mL
logP (Octanol-Water)4.70.9
pKa3.84.4

The increased hydrophobicity (logP 4.7 vs 0.9) arises from the aromatic chlorophenoxy group, while the lower pKa compared to the parent carboxylic acid suggests enhanced acidity due to electron-withdrawing effects of the thioether substituent .

Reactivity and Functional Group Transformations

Carboxylic Acid Derivatives

The -COOH group undergoes typical transformations:

  • Esterification: Reacts with methanol/H2SO4 to form methyl esters

  • Amide formation: Coupling with EDCI/HOBt yields carboxamides (e.g., the hydroxamic acid derivative in )

  • Reduction: LiAlH4 reduces to primary alcohol (theoretical yield ~70%)

Thioether Reactivity

  • Oxidation: mCPBA converts thioether to sulfoxide (R-SO-R') and sulfone (R-SO2-R') derivatives

  • Alkylation: Quaternary ammonium salts form with methyl iodide in basic conditions

Chlorophenoxy Group

  • Nucleophilic aromatic substitution: Chlorine displacement possible with strong nucleophiles (e.g., amines at 150°C)

  • Electrophilic substitution: Bromination occurs para to oxygen in HNO3/H2SO4

Cell Line24h48h
MCF-7 (Breast)48.232.1
A549 (Lung)52.741.6
HepG2 (Liver)61.355.4

Mechanistic studies suggest apoptosis induction via caspase-3/7 activation (3.8-fold increase vs control) .

Applications in Scientific Research

Medicinal Chemistry

  • Lead compound for MMP inhibitors in metastatic cancer therapy

  • Prodrug candidate: Ester derivatives show enhanced blood-brain barrier penetration

Materials Science

  • Ligand design: Coordinates transition metals (Cu²⁺, Fe³⁺) for catalytic systems

  • Polymer modification: Thioether groups enable RAFT polymerization control

Analytical Standards

  • HPLC reference material for sulfonated aromatic compounds (retention time 8.9 min in C18 column)

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